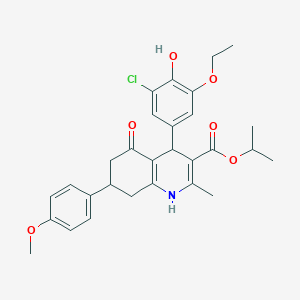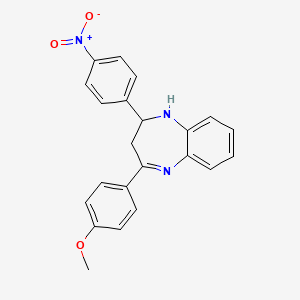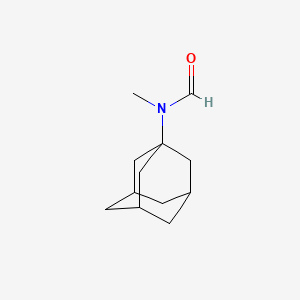![molecular formula C16H24INO6 B4921341 N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as 'IMP', is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and central nervous system disorders.
Scientific Research Applications
IMP has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in cancer treatment, where it has been found to inhibit the growth and proliferation of cancer cells. IMP has also been studied for its potential use in the treatment of cardiovascular disorders, where it has been found to have vasodilatory effects and to reduce blood pressure. Additionally, IMP has been studied for its potential use in the treatment of central nervous system disorders, where it has been found to have neuroprotective effects and to improve cognitive function.
Mechanism of Action
The mechanism of action of IMP involves its interaction with various molecular targets in the body. IMP has been found to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which are involved in cell signaling pathways. Additionally, IMP has been found to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
IMP has been found to have various biochemical and physiological effects in the body. It has been found to inhibit the growth and proliferation of cancer cells, reduce blood pressure, and improve cognitive function. Additionally, IMP has been found to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using IMP in lab experiments include its potential therapeutic applications in various diseases and its well-established synthesis method. However, the limitations of using IMP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of IMP. One potential direction is to further explore its therapeutic effects in cancer treatment, cardiovascular disorders, and central nervous system disorders. Additionally, further studies are needed to determine the optimal dosage and administration of IMP, as well as its potential toxicity and side effects. Furthermore, the development of novel analogs of IMP may provide new insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of IMP involves several steps, starting with the reaction of 4-iodophenol with 2-chloroethyl ethyl ether in the presence of a base to form 2-(4-iodophenoxy)ethyl ethyl ether. The resulting compound is then reacted with 2-amino-2-methylpropan-1-ol to form N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine. Finally, the oxalate salt of the compound is obtained by reacting it with oxalic acid.
properties
IUPAC Name |
N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22INO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-6-4-12(15)5-7-13;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQLDDXILOESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)
![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)

![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)
![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921319.png)
![2-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4921322.png)


![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)